molecular formula C10H16BFN2O2 B6278668 4-fluoro-1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 2747979-08-2

4-fluoro-1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No. B6278668
CAS RN: 2747979-08-2
M. Wt: 226.1
InChI Key:
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Description

4-Fluoro-1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, or 4F-5T, is a pyrazole compound that has been used in scientific research for its unique properties. It is a fluoroalkylated pyrazole that has been used as a bioisostere of the naturally occurring pyrazole. This compound has been found to have a wide range of uses, from medicinal chemistry to chemical synthesis. 4F-5T is a versatile compound that has been used in a variety of applications, including drug discovery, drug design, and chemical synthesis.

Scientific Research Applications

4F-5T has been used in a variety of scientific research applications. It has been used as a bioisostere for the naturally occurring pyrazole, which has been used in medicinal chemistry and drug design. 4F-5T has also been used in chemical synthesis, as it is a versatile compound that can be used to synthesize a variety of compounds. It has also been used in drug discovery, as it can be used to create novel compounds with potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4F-5T is not yet fully understood. It is believed to act as a bioisostere of the naturally occurring pyrazole, and thus can interact with a variety of biological targets. It has been found to interact with a variety of enzymes and receptors, and is believed to have a wide range of biological activities.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4F-5T are not yet fully understood. It has been found to interact with a variety of enzymes and receptors, and may have a wide range of biological activities. It has been found to have anti-inflammatory, anti-bacterial, and anti-fungal properties, and may have potential therapeutic applications.

Advantages and Limitations for Lab Experiments

4F-5T has a number of advantages and limitations for lab experiments. One of the main advantages is that it is a versatile compound that can be used to synthesize a variety of compounds. It is also relatively easy to synthesize, as it can be synthesized through the Stille reaction. However, one of the main limitations is that the mechanism of action of 4F-5T is not yet fully understood, and thus it is not yet known how it interacts with biological targets.

Future Directions

There are a number of future directions for 4F-5T research. One potential future direction is to further investigate the biochemical and physiological effects of 4F-5T, as it is believed to have a wide range of biological activities. Additionally, further research could be conducted to better understand the mechanism of action of 4F-5T, as this could lead to potential therapeutic applications. Additionally, further research could be conducted to develop new synthetic methods for 4F-5T, as this could lead to more efficient and cost-effective production of the compound. Finally, further research could be conducted to explore the potential applications of 4F-5T in drug discovery and drug design, as this could lead to the development of novel therapeutic compounds.

Synthesis Methods

4F-5T is synthesized through a process known as the Stille reaction, which involves the reaction of an alkyl halide with an organotin reagent in the presence of a palladium catalyst. The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction is typically carried out at elevated temperatures, such as 80-100°C. The reaction typically yields 4F-5T in high yields, typically greater than 90%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-fluoro-1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves the reaction of 4-fluoro-1-methyl-1H-pyrazole with tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst.", "Starting Materials": [ "4-fluoro-1-methyl-1H-pyrazole", "tetramethyl-1,3,2-dioxaborolane", "palladium catalyst" ], "Reaction": [ "To a solution of 4-fluoro-1-methyl-1H-pyrazole in anhydrous toluene, add tetramethyl-1,3,2-dioxaborolane and a palladium catalyst.", "Heat the reaction mixture under reflux for several hours.", "Allow the reaction mixture to cool to room temperature and then filter off the palladium catalyst.", "Concentrate the filtrate under reduced pressure to obtain the crude product.", "Purify the crude product by column chromatography to obtain the desired compound." ] }

CAS RN

2747979-08-2

Product Name

4-fluoro-1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Molecular Formula

C10H16BFN2O2

Molecular Weight

226.1

Purity

95

Origin of Product

United States

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